
1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two 3-chlorophenyl groups attached to an ethanediimidamide backbone, making it a versatile molecule for various applications.
Méthodes De Préparation
The synthesis of 1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide typically involves the condensation of 3-chlorobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound has been investigated for its antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to interact with cellular proteins and enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function.
Comparaison Avec Des Composés Similaires
1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide can be compared with other similar compounds, such as:
N,N’-bis(3-chlorophenyl)ethylenediamine: This compound has a similar structure but lacks the imidamide functionality, which may result in different chemical and biological properties.
N,N’-bis(4-chlorophenyl)ethanediimidamide: The position of the chlorine atoms on the phenyl rings can significantly influence the compound’s reactivity and biological activity.
N,N’-bis(3-bromophenyl)ethanediimidamide:
Propriétés
IUPAC Name |
1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c15-9-3-1-5-11(7-9)19-13(17)14(18)20-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19)(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDAGFHOBCQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(C(=NC2=CC(=CC=C2)Cl)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8041119.png)

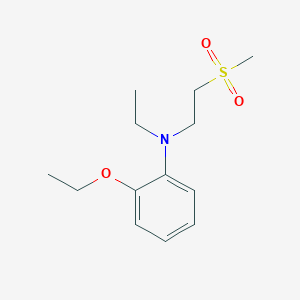
![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)
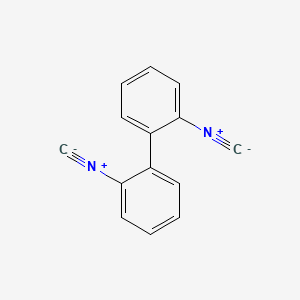
![4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8041156.png)
![2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide](/img/structure/B8041175.png)

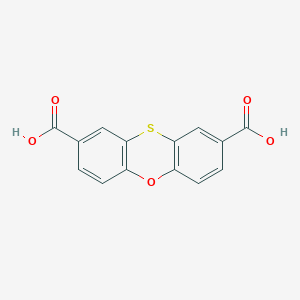
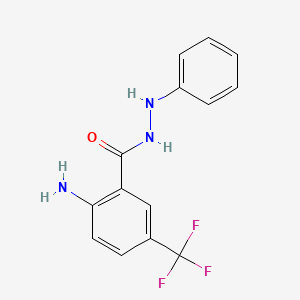
![N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide](/img/structure/B8041207.png)
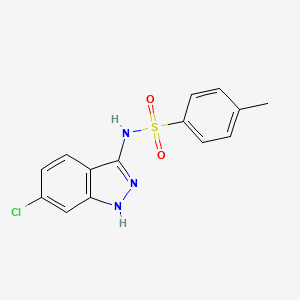
![2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041219.png)
